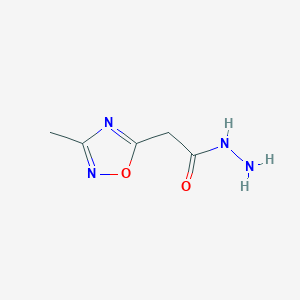![molecular formula C7H6N2O B13105347 5H-Pyrano[4,3-d]pyrimidine CAS No. 23134-80-7](/img/structure/B13105347.png)
5H-Pyrano[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrano[4,3-d]pyrimidine is a heterocyclic compound that features a fused pyran and pyrimidine ring system. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a six-membered pyran ring fused to a six-membered pyrimidine ring, creating a unique scaffold that can interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrano[4,3-d]pyrimidine typically involves multicomponent reactions. One common method is the one-pot three-component reaction of benzaldehyde, malononitrile, and barbituric acid. This reaction is often catalyzed by various catalysts, including magnetic nanocatalysts, which can be easily separated and reused . The reaction conditions usually involve refluxing in water or other solvents under mild conditions to achieve high yields.
Industrial Production Methods: Industrial production of this compound derivatives often employs green chemistry principles. For instance, the use of magnetized deionized water as a solvent has been reported to enhance reaction rates and yields while minimizing environmental impact . This method is advantageous due to its simplicity, low cost, and eco-friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions: 5H-Pyrano[4,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrano[4,3-d]pyrimidine-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydropyrano[4,3-d]pyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrano[4,3-d]pyrimidine derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
5H-Pyrano[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are investigated for their potential use in treating various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 5H-Pyrano[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects . The presence of the pyran and pyrimidine rings allows for multiple points of interaction with biological molecules, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Pyrano[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the fused rings.
Pyrido[2,3-d]pyrimidine: Another related compound with a nitrogen atom in place of the oxygen in the pyran ring.
Pyrano[4,3-b]thieno[3,2-e]pyridine: This compound features a fused thieno ring, adding sulfur to the structure.
Uniqueness: 5H-Pyrano[4,3-d]pyrimidine is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a versatile scaffold for drug development .
Eigenschaften
CAS-Nummer |
23134-80-7 |
|---|---|
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H6N2O/c1-2-10-4-6-3-8-5-9-7(1)6/h1-3,5H,4H2 |
InChI-Schlüssel |
JQOFOTFEYRMUBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=CN=C2C=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
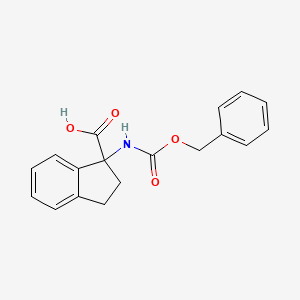

![3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile](/img/structure/B13105277.png)
![2H-Indazole-6-carboxamide, 3-ethoxy-2-ethyl-N-[2-(2-thienyl)ethyl]-](/img/structure/B13105288.png)
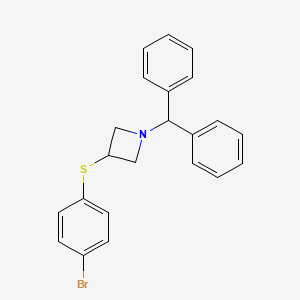
![2-(3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetonitrile](/img/structure/B13105297.png)
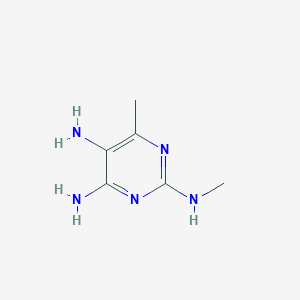


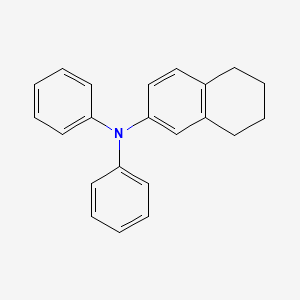
![6-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13105332.png)
